Cas no 103904-74-1 (2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acid)

2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acid 化学的及び物理的性質
名前と識別子
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- 2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acid
- CTK0I4337
- ACMC-20m6p4
- 6-(8(Z),11(Z)-pentadecadienyl)salicylic acid
- anacardic acid (C15:2)
- 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
- C15:2-anacardic acid
- 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid
- 6-[8(Z),11(Z)-pentadecadienyl] salicylic acid
- 2-hydroxy-6-pentadeca-8c,11c-dienyl-benzoic acid
- 6-[8'(Z),11'(Z)-pentadecadienyl]salicylic acid
- CTK0I4337; ACMC-20m6p4; 6-(8(Z),11(Z)-pentadecadienyl)salicylic acid; anacardic acid (C15:2); 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid; C15:2-anacardic acid; 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid; 6-[8(Z),11(Z)-pentadecadienyl] salicylic acid; 2-hydroxy-6-pentadeca-8c,11c-dienyl-benzoic acid; 6-[8'(Z),11'(Z)-pentadecadienyl]salicylic acid;
- 103904-74-1
- ana-cardic acid
- Anacardic acid diene
- 2-Hydroxy-6-(8Z,11Z)-8,11-pentadecadien-1-yl-Benzoic acid
- 2-Hydroxy-6-8Z,11Z-pentadecadien-1-yl-benzoic acid
- SCHEMBL154719
- 2-Hydroxy-6-(8,11-pentadecadienyl)-(Z,Z)-Benzoic acid
- CHEMBL451725
- 2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzoic acid
- DTXSID10872876
- AKOS040735494
- Benzoic acid, 2-hydroxy-6-(8Z,11Z)-8,11-pentadecadien-1-yl-
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- インチ: InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7-
- InChIKey: KAOMOVYHGLSFHQ-UTOQUPLUSA-N
- ほほえんだ: CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 344.23526
- どういたいしつりょう: 344.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 13
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 7.9
じっけんとくせい
- ようかいど: DMF:20mg/mL; DMSO:15mg/mL;乙醇:22mg/mL;乙醇:PBS(pH 7.2) (1:1): 0.5 mg/ml
- PSA: 57.53
2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD79848-1mg |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
103904-74-1 | ≥95% | 1mg |
$138.00 | 2024-04-20 | |
1PlusChem | 1P0085PK-10mg |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
103904-74-1 | ≥95% | 10mg |
$1385.00 | 2023-12-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66664-5mg |
Anacardic Acid Diene |
103904-74-1 | 98% | 5mg |
¥7351.00 | 2023-09-08 | |
1PlusChem | 1P0085PK-5mg |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
103904-74-1 | ≥95% | 5mg |
$802.00 | 2023-12-26 | |
A2B Chem LLC | AD79848-10mg |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
103904-74-1 | ≥95% | 10mg |
$1081.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66664-10mg |
Anacardic Acid Diene |
103904-74-1 | 98% | 10mg |
¥12972.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66664-500ug |
Anacardic Acid Diene |
103904-74-1 | 98% | 500ug |
¥931.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66664-1mg |
Anacardic Acid Diene |
103904-74-1 | 98% | 1mg |
¥1764.00 | 2023-09-08 | |
A2B Chem LLC | AD79848-5mg |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
103904-74-1 | ≥95% | 5mg |
$614.00 | 2024-04-20 | |
1PlusChem | 1P0085PK-1mg |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
103904-74-1 | ≥95% | 1mg |
$203.00 | 2023-12-26 |
2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acid 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acidに関する追加情報
2-(14-Hydroxypentadeca-7,9-dien-5-yl)benzoic Acid: A Comprehensive Overview
2-(14-Hydroxypentadeca-7,9-dien-5-yl)benzoic Acid, identified by the CAS registry number 103904-74-1, is a unique organic compound that has garnered attention in both academic and industrial research. This compound is characterized by its complex structure, which includes a benzoic acid moiety attached to a pentadeca chain featuring hydroxyl and double bond functionalities. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest in various fields such as pharmacology, material science, and analytical chemistry.
The structural complexity of 2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic acid lies in its pentadecanoid backbone. The pentadecanoid series is known for its diverse biological activities, and the substitution pattern in this compound further enhances its potential applications. The hydroxyl group at position 14 and the conjugated double bonds at positions 7 and 9 contribute to the molecule's stability and reactivity. Recent studies have explored the role of such structures in lipid signaling pathways, suggesting potential therapeutic applications in inflammation and neurodegenerative diseases.
From a synthetic perspective, the preparation of 2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic acid involves multi-step organic reactions, including oxidation, reduction, and coupling processes. Researchers have optimized these protocols to achieve higher yields and purities, which are critical for downstream applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has enabled precise characterization of the compound's structure, ensuring its reliability in research settings.
The biological activity of 2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic acid has been a focal point of recent investigations. Studies have demonstrated its ability to modulate cellular signaling pathways involved in immune response and apoptosis. For instance, experiments using human cancer cell lines have shown that this compound exhibits selective cytotoxicity, potentially making it a candidate for anticancer drug development. Additionally, its anti-inflammatory properties have been explored in preclinical models, highlighting its potential as a therapeutic agent for chronic inflammatory conditions.
In terms of industrial applications, the unique properties of 2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic acid make it a valuable component in specialty chemicals and materials science. Its ability to form stable complexes with metal ions has led to its use in catalysis and sensor technologies. Furthermore, the compound's compatibility with various polymer systems has opened avenues for its application in biodegradable materials and drug delivery systems.
The growing interest in natural product-derived compounds has also influenced research on 2-(14-hydroxypentadeca-7,9-dien-5-y)l)benzoic acid. Scientists are exploring methods to biosynthesize this compound using microbial fermentation or enzymatic catalysis, which could offer more sustainable production routes compared to traditional chemical synthesis. These advancements not only enhance the scalability of production but also align with current trends toward greener chemical processes.
In conclusion, 2-(14-hydroxypentadeca-7,9-dien--5-y)-l)benzoic acid, with its distinctive structure and versatile properties, continues to be a subject of intense research across multiple disciplines. As new insights into its synthesis, biological activity
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